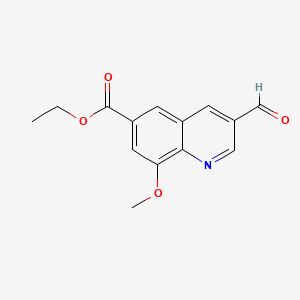
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring system substituted with formyl, methoxy, and carboxylate groups.
Preparation Methods
Chemical Reactions Analysis
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the quinoline ring, resulting in a variety of derivatives .
Scientific Research Applications
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties . Additionally, it is used in the development of new therapeutic agents and as a tool for studying biological pathways and molecular targets .
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 6-quinolinecarboxylic acid . These compounds share a similar quinoline ring system but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 3-formyl-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(17)11-5-10-4-9(8-16)7-15-13(10)12(6-11)18-2/h4-8H,3H2,1-2H3 |
InChI Key |
ACLWJAGIXFKRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


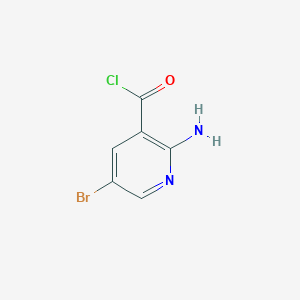
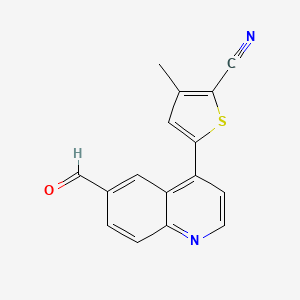
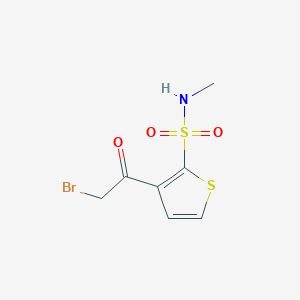

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)


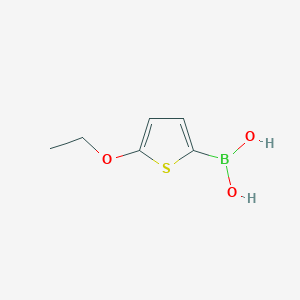
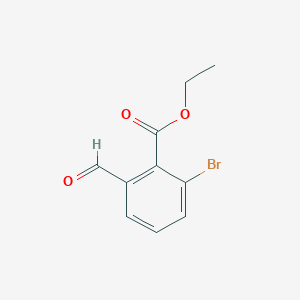
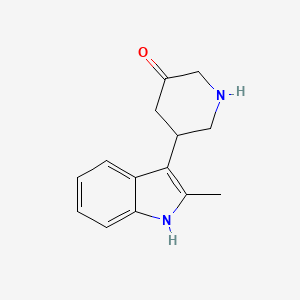

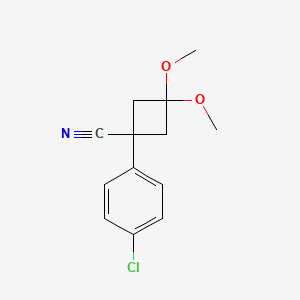

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
